molecular formula C14H9N3O5S B8751302 1-(3,7-Dinitro-10h-phenothiazin-10-yl)ethanone CAS No. 1628-79-1

1-(3,7-Dinitro-10h-phenothiazin-10-yl)ethanone

Cat. No.: B8751302
CAS No.: 1628-79-1
M. Wt: 331.31 g/mol
InChI Key: VUWDHXCPXJCIJQ-UHFFFAOYSA-N
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Description

1-(3,7-Dinitro-10h-phenothiazin-10-yl)ethanone is a useful research compound. Its molecular formula is C14H9N3O5S and its molecular weight is 331.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

1628-79-1

Molecular Formula

C14H9N3O5S

Molecular Weight

331.31 g/mol

IUPAC Name

1-(3,7-dinitrophenothiazin-10-yl)ethanone

InChI

InChI=1S/C14H9N3O5S/c1-8(18)15-11-4-2-9(16(19)20)6-13(11)23-14-7-10(17(21)22)3-5-12(14)15/h2-7H,1H3

InChI Key

VUWDHXCPXJCIJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])SC3=C1C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 3 necked 500 ml round bottom flask fitted with a thermometer and a condenser was added 3,7-dinitro-10H-phenothiazine (MW 289.27 g/mol, 29.00 g, 100 mmol), dimethylformamide (58 ml), acetic anhydride (MW 102.09 g/mol, 102.09 g, 1000 mmol) and triethylamine (MW 101.19 g/mol, 40.88 g, 401 mmol). The mixture was heated to 105° C. and stirred at this temperature for 3 hours. The mixture was cooled to ambient temperature (21° C.) before being cooled to 5° C. whereby it was stirred for 1 hour. The product was isolated by filtration and washed with methanol (3×30 ml) to give a light yellow crystalline solid, which was dried at 50° C. for 15 hours (MW 331.31 g/mol, 26.94 g, 81%).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
102.09 g
Type
reactant
Reaction Step One
Quantity
40.88 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3,7-dinitrophenothiazine (MW 289.27, 24.0 g, 82.96 mmol), acetic anhydride (MW 102.09, 151 g, 1.48 mol) and pyridine (100 cm3) was stirred at reflux for 18 hours. The warm solution was then cooled to room temperature and poured carefully over ice water. The precipitate formed was filtered to give the title compound (MW 331.26, 21.14 g, 63.81 mmol, 77%) as a sand coloured solid which was recrystallised from acetone to give light yellow needles.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

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